Sodium squarate

Catalog No.
S647723
CAS No.
M.F
C4Na2O4
M. Wt
158.02 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium squarate

Product Name

Sodium squarate

IUPAC Name

disodium;3,4-dioxocyclobutene-1,2-diolate

Molecular Formula

C4Na2O4

Molecular Weight

158.02 g/mol

InChI

InChI=1S/C4H2O4.2Na/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2

InChI Key

UNUVOQUVNRHMOA-UHFFFAOYSA-L

Canonical SMILES

C1(=C(C(=O)C1=O)[O-])[O-].[Na+].[Na+]

Sodium squarate is an organic sodium salt which is the disodium salt of squaric acid. It contains a squarate.

Sodium squarate (C₄Na₂O₄) is the stable, disodium salt of squaric acid, an oxocarbon acid featuring a four-membered carbon ring. It presents as a white, crystalline solid characterized by high solubility in water, a property that makes it a versatile and convenient precursor in aqueous synthesis routes. The squarate dianion is a well-established building block (linker) in coordination chemistry, forming stable, often polymeric, structures with a wide range of metal ions. Its primary value in procurement is as a ready-to-use, stoichiometrically precise source of the squarate anion for applications in materials science, including metal-organic frameworks (MOFs) and energy storage devices.

Research Fit

Presodiation

Sacrificial additive for Na-ion full-cell and capacitor research

Crystallography

Model system for high-pressure π-stacking and phase transition studies

Coordination chemistry

Precursor for squarate-based metal-organic frameworks and complexes

Attempting to substitute Sodium Squarate by purchasing its parent, squaric acid, and performing an in-situ neutralization with a base (e.g., NaOH, Na₂CO₃) introduces significant process variables that are eliminated by using the pre-formed salt. Squaric acid is a strong diprotic acid (pKa₁ ≈ 0.6-1.5) with limited water solubility (~20 g/L at room temperature), complicating handling and requiring precise pH control to ensure complete, stoichiometric conversion to the dianion. Procuring Sodium Squarate directly ensures a 2:1 sodium-to-squarate ratio, high aqueous solubility for simplified reaction setup, and bypasses the handling of corrosive acidic solids, leading to improved batch-to-batch reproducibility, particularly in sensitive syntheses like MOFs or coordination polymers where residual acid or base can alter the final product structure and performance.

Substitution Risk

Lithium squarate replacement

Crystal structure divergence (P2₁/c vs C2/m) and Na⁺-specific voltage window prevent direct swap in Li-ion systems; ion transport and SEI may not transfer.

Sodium azide substitution

NaN₃ lacks carbon-deposition benefit and introduces safety/handling concerns; reported cycling stability and safety profile differ significantly.

Sodium oxalate as alternative

Lower theoretical capacity (~250 vs 339 mAh g⁻¹) and absence of conductivity-enhancing carbon deposition limit presodiation efficiency and electrode kinetics.

High Solubility for Process Simplification

Sodium squarate offers significantly improved processability in aqueous systems compared to its parent acid. It is described as having high solubility in water, enabling direct use in solution-based synthesis without pH adjustment. In contrast, the direct precursor, squaric acid, has limited water solubility, reported as 2 g/100 mL (2%) at room temperature and 7 g/100 mL (7%) in boiling water. This low solubility necessitates the addition of a base to deprotonate the acid for it to dissolve completely, adding a process step and introducing potential impurities or stoichiometric errors.

Evidence DimensionSolubility in Water (Room Temperature)
Target Compound DataHigh solubility
Comparator Or BaselineSquaric Acid: ~20 g/L
Quantified DifferenceQualitatively significant; avoids solubility-limited reaction rates and simplifies process setup.
ConditionsAqueous solution at ambient temperature.

For aqueous-based synthesis of MOFs or coordination polymers, procuring the salt form saves time, reduces raw material consumption (no added base), and improves process control.

Safety & cycling vs. NaN₃
Head-to-head
155 mAh g⁻¹; 165 Wh kg⁻¹ with improved cycling stability vs. sodium azide

Supports selection for safer-handling presodiation with competitive energy density

P2-Na₀.₆₇[Fe₀.₅Mn₀.₅]O₂ cathode full-cell context

Na-Ion Sacrificial Additive: Decomposition Voltage

In the formulation of sodium-ion battery electrodes, sodium squarate functions as a sacrificial pre-sodiation agent, providing an initial source of sodium ions to compensate for first-cycle losses. It exhibits a high irreversible specific capacity of approximately 275-350 mAh g⁻¹ (relative to the mass of the salt). Its electrochemical decomposition occurs in a broad peak between 3.7 V and 4.15 V vs. Na⁺/Na. This specific voltage window is critical for compatibility with high-voltage cathode materials, ensuring the salt is consumed during the initial charging cycle without interfering with subsequent battery operation.

Evidence DimensionIrreversible Specific Capacity & Decomposition Potential
Target Compound Data275-350 mAh g⁻¹ @ 3.7-4.15 V vs. Na⁺/Na
Comparator Or BaselineLithium Squarate (Li₂C₄O₄) and Potassium Squarate (K₂C₄O₄) are used in their respective Li-ion and K-ion systems, but Na₂C₄O₄ is specifically validated for sodium-ion technology.
Quantified DifferenceProvides a benchmark capacity and voltage profile essential for designing and modeling Na-ion battery cells.
ConditionsHalf-cell configuration with a sodium metal counter electrode and 1 M NaClO₄ in EC:PC electrolyte.

For researchers developing sodium-ion batteries, this compound provides a validated, high-capacity pre-sodiation agent with a known electrochemical signature, a critical factor for cell balancing and performance.

Capacity boost vs. no additive
Head-to-head
100% increase (to 135 mAh g⁻¹) at 2C with additive vs. bare cathode

Indicates effective compensation of irreversible sodium loss in full-cells

Na₃(VO)₂(PO₄)₂F cathode, 2C rate

Thermal Stability in High-Temperature Synthesis

Sodium squarate exhibits high thermal stability, with decomposition reported to occur at temperatures exceeding 300°C. This is comparable to the parent squaric acid, which decomposes at 293°C. Based on established periodic trends for alkali metal salts of oxoacids, where stability increases with cation size due to lower polarizing power, sodium squarate is expected to be more thermally stable than lithium squarate but less stable than potassium, rubidium, or cesium squarates. This predictable stability profile is essential for designing safe and effective high-temperature manufacturing processes, such as solvothermal MOF synthesis, which often operate between 150-300°C.

Evidence DimensionDecomposition Temperature
Target Compound Data>300°C
Comparator Or BaselineSquaric Acid: ~293°C. Expected Trend: Li₂C₄O₄ < Na₂C₄O₄ < K₂C₄O₄.
Quantified DifferenceOffers a high decomposition threshold suitable for most standard solvothermal and high-temperature organic synthesis protocols.
ConditionsThermogravimetric Analysis (TGA) is the standard method for determining decomposition temperatures.

This ensures the compound's integrity during high-temperature processing steps common in advanced materials manufacturing and provides a critical safety parameter for its use as a precursor for energetic materials.

Crystal structure vs. Li₂C₄O₄
Cross-study
Na₂C₄O₄: P2₁/c, V=246.3 ų; Li₂C₄O₄: C2/m, V=219.9 ų

Packing motif and volume difference preclude direct ion-transport interchangeability

Synchrotron powder XRD, solvent-free

Capacity & carbon deposition
Class-level
339 mAh g⁻¹; 7× conductivity enhancement vs. Na₂C₂O₄

Higher theoretical capacity and in-situ carbon deposition benefit electrode kinetics

Oxidation at 3.6 V vs. Na/Na⁺; class-level inference

Capacitor cycle life
Reported
94% retention after ~11,000 cycles; 44 Wh kg⁻¹ at 1 kW kg⁻¹

Supports long-lifetime NIC research with squarate-derived SEI stabilization

AC-Na₂C₄O₄//Sn₄P₃ NIC, 2.0–3.8 V

Aqueous battery cycling
Reported
~144 mAh g⁻¹ at 0.2C; 85% retention after 15,000 cycles at 10C

Enables ultra-long cycle life in aqueous Na-ion research cells

PBA cathode, NaTi₂(PO₄)₃ anode, aqueous electrolyte

Aqueous Precursor for Sodium MOFs

The high water solubility and stoichiometric purity of sodium squarate make it the right choice for aqueous-based routes to sodium-containing coordination materials. It eliminates the need for adding and controlling a secondary base, simplifying the process and enhancing reproducibility compared to starting with squaric acid.

Sacrificial Additive for Na-Ion Batteries

For research and development of high-performance sodium-ion batteries, sodium squarate serves as a benchmark pre-sodiation agent. Its established irreversible capacity and decomposition voltage provide the necessary parameters for accurately engineering the first-cycle charge characteristics of anode materials.

Thermally Robust Linker for High-Temperature Synthesis

With a decomposition temperature above 300°C, sodium squarate is well-suited for use in solvothermal and other high-temperature syntheses where precursor stability is critical. This ensures the squarate linker remains intact during framework formation, which is essential for producing crystalline materials with predictable properties.

Application Fit

Application
Selection Property
Validation Focus
Presodiation for Na-ion full-cells
Sacrificial capacity and safety profile
Full-cell cycling, SEI composition, and handling risk
Aqueous Na-ion battery additive
Cycle life extension and SEI formation
Long-term capacity retention and aqueous electrolyte stability
Na-ion capacitor presodiation
Conductivity enhancement and capacitance retention
Post-oxidation carbon deposition and high-rate cycling
High-pressure crystallography model
π-stacking geometry and phase transition
Compression behavior and noncovalent interaction benchmarks

Wikipedia

Sodium squarate

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